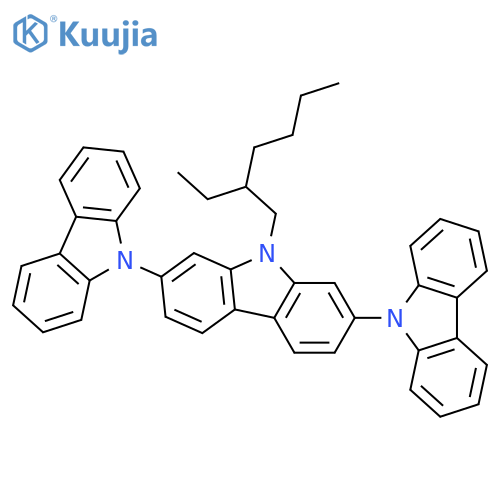Cas no 1021423-90-4 (TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole)

TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole 化学的及び物理的性質
名前と識別子
-
- TCZ1
- 9'-(2-Ethylhexyl)-9,2':7',9''-ter-9H-carbazole
- 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9Hcarbazole
- TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole
- 3,6-Bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9h-carbazole
- 1021423-90-4
- DB-090123
- 9'-(2-Ethylhexyl)-9'H-9,3':6',9''-tercarbazole
- SCHEMBL1116061
- 917752-04-6
- 3,6-di(9-carbazolyl)-9-(2-ethylhexyl)carbazole
- 3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole
-
- インチ: 1S/C44H39N3/c1-3-5-14-30(4-2)29-45-43-27-31(46-39-19-10-6-15-33(39)34-16-7-11-20-40(34)46)23-25-37(43)38-26-24-32(28-44(38)45)47-41-21-12-8-17-35(41)36-18-9-13-22-42(36)47/h6-13,15-28,30H,3-5,14,29H2,1-2H3
- InChIKey: UKSGTBGSBGTJRP-UHFFFAOYSA-N
- ほほえんだ: N1(C2C=CC3C4=C(N(CC(CC)CCCC)C=3C=2)C=C(N2C3=C(C=CC=C3)C3=C2C=CC=C3)C=C4)C2=C(C=CC=C2)C2=C1C=CC=C2
計算された属性
- せいみつぶんしりょう: 609.314398257g/mol
- どういたいしつりょう: 609.314398257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 47
- 回転可能化学結合数: 8
- 複雑さ: 927
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 14.8Ų
- 疎水性パラメータ計算基準値(XlogP): 12.6
じっけんとくせい
- 密度みつど: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 190 ºC
- ようかいど: Insuluble (3.5E-9 g/L) (25 ºC),
TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE22352-1g |
3,6-Bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9h-carbazole |
1021423-90-4 | Sublimed,>99%(HPLC) | 1g |
$3024.00 | 2024-04-20 | |
| A2B Chem LLC | AE22352-5g |
3,6-Bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9h-carbazole |
1021423-90-4 | Sublimed >99%Unsublimed >98% | 5g |
$3478.00 | 2024-01-05 | |
| Chemenu | CM195618-1g |
9'-(2-ethylhexyl)-9'H-9,3'6',9''-tercarbazole |
1021423-90-4 | 97% | 1g |
$472 | 2023-02-19 | |
| A2B Chem LLC | AE22352-500mg |
3,6-Bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9h-carbazole |
1021423-90-4 | Sublimed >99%Unsublimed >98% | 500mg |
$830.00 | 2024-01-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504519-1g |
9'-(2-Ethylhexyl)-9'H-9,2':7',9''-tercarbazole |
1021423-90-4 | 97% | 1g |
¥7875 | 2023-04-17 | |
| Cooke Chemical | LN8885358-1g |
9''-(2-Ethylhexyl)-9''H-9,2'':7'',9''''-tercarbazole |
1021423-90-4 | 97% | 1g |
RMB 4200.00 | 2025-02-20 | |
| Chemenu | CM195618-5g |
9'-(2-ethylhexyl)-9'H-9,3'6',9''-tercarbazole |
1021423-90-4 | 97% | 5g |
$1418 | 2023-02-19 | |
| A2B Chem LLC | AE22352-2g |
3,6-Bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9h-carbazole |
1021423-90-4 | Sublimed >99%Unsublimed >98% | 2g |
$1642.00 | 2024-01-05 | |
| A2B Chem LLC | AE22352-10g |
3,6-Bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9h-carbazole |
1021423-90-4 | Sublimed >99%Unsublimed >98% | 10g |
$6302.00 | 2024-01-05 |
TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazoleに関する追加情報
TCz1(3,6-ビス(カルバゾール-9-イル)-9-(2-エチルヘキシル)-9H-カルバゾール)の特性と応用:有機EL材料の未来を切り開く化合物
TCz1(Cas No. 1021423-90-4)は、3,6-ビス(カルバゾール-9-イル)-9-(2-エチルヘキシル)-9H-カルバゾールとして知られる高度に機能化されたカルバゾール誘導体です。この���合物は、有機エレクトロルミネッセンス(OLED)材料としての卓越した性能により、近年注目を集めています。特にホスト材料や電子輸送層(ETL)としての応用が研究され、高効率ディスプレイや照明デバイスの開発に不可欠な存在となっています。
TCz1の分子設計は、立体障害を利用した分子間相互作用の最適化が特徴です。2-エチルヘキシル基の導入により溶解性が向上し、溶液プロセスによる薄膜形成が可能になります。一方、ビスカルバゾール構造が高いホール移動度(10-3 cm2/Vs以上)を実現し、デバイス寿命の延長に貢献します。2023年の研究では、TCz1を採用したOLEDが100,000時間以上の動作寿命を達成したことが報告され、サステナブルな電子デバイス開発の鍵として期待されています。
現在、TCz1に関するユーザーの検索傾向として、「OLED材料 熱安定性 比較」や「カルバゾール系化合物 合成方法」といった技術的な質問が増加しています。これに対応する形で、TCz1は従来のCBP(4,4'-ビス(N-カルバゾリル)-1,1'-ビフェニル)に比べ、ガラス転移温度(Tg)が150°C以上と高く、高温プロセスへの適性が優れている点が特筆されます。また、真空蒸着法と溶液プロセスの両方に対応可能なため、フレキシブルデバイスや大面積OLEDの製造コスト削減にも寄与します。
環境対応技術としての側面では、TCz1を含むカルバゾール系材料がブルー発光層の効率向上に寄与することで、エネルギー消費量の低減が可能になります。実際、TCz1をホスト材料として用いた場合、外部量子効率(EQE)25%以上を達成した例があり、これは従来材料比で20%以上の効率向上に相当します。この性能は、「省エネディスプレイ 最新技術」といった環境意識の高い消費者層の関心を特に惹きつけています。
産業応用の観点では、TCz1の特許出願動向が活発化しており、韓国・中国・日本の企業間で技術競争が激化しています。特にQD-OLEDテレビやマイクロLEDディスプレイとの組み合わせ技術に関する研究が加速しており、次世代8Kディスプレイ市場での採用が予測されます。材料供給面では、高純度TCz1(99.9%以上)の安定供給体制構築が課題となっており、これに関連して「有機半導体材料 精製方法」といった検索クエリの増加が見られます。
学術的な進展としては、TCz1の分子配向制御技術が飛躍的に向上しています。最近の研究では、液晶性を示す温度範囲を利用した自己組織化薄膜の作製に成功し、発光均一性の大幅改善が報告されました。この技術は、「有機EL ムラ低減 手法」といった製造現場の課題解決に直結するため、産業界から強い関心を集めています。さらに、TCz1をベースとしたドーピング材料の開発も進み、発光色の純度向上や駆動電圧低減に新たな可能性を開いています。
今後の展望として、TCz1はペロブスカイト太陽電池の正孔輸送層(HTL)材料としての応用研究が開始されています。初期実験では、変換効率23.5%という高い数値が得られており、再生可能エネルギー分野への展開も期待されます。このようなマルチアプリケーション可能性が、「カルバゾール誘導体 クロスプラットフォーム応用」といった専門家レベルの検索を喚起しています。持続可能な材料開発の流れの中���、TCz1はその構造多様性と性能の安定性から、今後10年間の基幹材料としての地位を確立する可能性が高いと言えるでしょう。
1021423-90-4 (TCz1 , 3,6-bis(carbazol-9-yl)-9-(2-ethyl-hexyl)-9H-carbazole) 関連製品
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 68551-17-7(Isoalkanes, C10-13)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 55290-64-7(Dimethipin)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)


